Field: Organic Chemistry
Application: tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines.
Results: The outcome is the successful synthesis of N-Boc-protected anilines.
Field: Biochemistry
Application: N-Boc-ethylenediamine is used in the synthesis of thyronamine derivatives.
Results: The outcome is the successful synthesis of thyronamine derivatives.
Application: tert-Butyloxycarbonyl-protected amino acids (Boc-AAILs) are used in the synthesis of room-temperature ionic liquids.
Results: The outcome is the successful synthesis of room-temperature ionic liquids.
Application: tert-butyl N-[(2-amino-6-chlorophenyl)methyl]carbamate is a compound with the CAS Number1431960-57-4.
Results: The outcome is the successful synthesis of tert-butyl N-[(2-amino-6-chlorophenyl)methyl]carbamate.
Tert-Butyl (2-amino-6-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of approximately 242.70 g/mol. It features a tert-butyl group attached to a carbamate functional group, which is further linked to a 2-amino-6-chlorophenyl moiety. This structure imparts unique properties that make it of interest in various fields, particularly in medicinal chemistry and agrochemicals. The compound is characterized by its stability and solubility in organic solvents, making it suitable for laboratory applications .
The biological activity of tert-Butyl (2-amino-6-chlorophenyl)carbamate has been explored primarily in relation to its potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit:
Several synthetic routes have been developed for the preparation of tert-Butyl (2-amino-6-chlorophenyl)carbamate:
Tert-Butyl (2-amino-6-chlorophenyl)carbamate finds applications in several areas:
Interaction studies involving tert-Butyl (2-amino-6-chlorophenyl)carbamate focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action and potential therapeutic uses. Key findings include:
Tert-Butyl (2-amino-6-chlorophenyl)carbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (2-amino-3-chlorophenyl)carbamate | C11H15ClN2O2 | Similar structure but different chlorine position |
| Tert-butyl (2-amino-4-chlorophenyl)carbamate | C11H15ClN2O2 | Different biological activity profile |
| Tert-butyl N-(2-amino-6-chlorobenzyl)carbamate | C12H17ClN2O2 | Contains an additional benzyl group |
The unique positioning of the amino and chlorine groups in tert-butyl (2-amino-6-chlorophenyl)carbamate contributes to its distinct biological properties and potential applications compared to these similar compounds .
Irritant